molecular formula C10H10N2S2 B8613039 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine

5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine

Cat. No.: B8613039
M. Wt: 222.3 g/mol
InChI Key: GSYQHFIIYOMWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine: is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine typically involves the reaction of thiophene derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which reacts with methylthio-substituted pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiophene moiety, resulting in the formation of dihydropyrimidines or reduced thiophenes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines and reduced thiophenes.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.

Mechanism of Action

The mechanism of action of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

  • 2-Methylthio-4-(thiophen-2-yl)pyrimidine
  • 5-Methyl-4-(thiophen-2-yl)pyrimidine
  • 5-Methyl-2-(methylthio)pyrimidine

Comparison: Compared to similar compounds, 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine exhibits unique properties due to the presence of both the methylthio and thiophene groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C10H10N2S2/c1-7-6-11-10(13-2)12-9(7)8-4-3-5-14-8/h3-6H,1-2H3

InChI Key

GSYQHFIIYOMWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CS2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Dimethylamino)-2-methyl-1-(thiophen-2-yl)prop-2-en-1-one (0.2 g, 1.02 mmol) was dissolved in isopropyl alcohol (2mL) at room temperature. Thiourea (0.077 g, 1.02 mmol) followed by potassium tert-butoxide (1.102 mL of a 1.0 M solution in 2-methyl-2-propanol) was added to the mixture, which was then heated to reflux overnight. The reaction was cooled down to rt and iodomethane (0.126 mL, 2.04 mmol) was added to the reaction, which was stirred for an additional 6 h. The volatiles were removed in vacuo and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated in vacuo and purified by flash chromatography using a gradient of 5 to 30% ethyl acetate in hexanes. The pure fractions yielded a tan solid (0.15 g). MS (M+H)+ 223.
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0.2 g
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2 mL
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0.077 g
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reactant
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reactant
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solution
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reactant
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0.126 mL
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reactant
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